Nonylbenzene

Environmental Remediation Sonochemistry Surfactant Degradation

Select Nonylbenzene (CAS 79554-39-5, n-nonylbenzene/1-phenylnonane) for precision surfactant design. The C9 linear chain delivers a distinct HLB profile for optimal salinity microemulsions, lower CMC tuning, and predictable sonochemical degradation kinetics at 1250 µM. Its biodegradation yields benzoic acid as a unique biomarker for environmental fate tracing. Ideal for EOR surfactant formulations where C12-based analogs fail due to phase separation. Available in research and bulk quantities.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 79554-39-5
Cat. No. B7779902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonylbenzene
CAS79554-39-5
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3
InChIKeyLIXVMPBOGDCSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonylbenzene CAS 79554-39-5: A C9 Linear Alkylbenzene for Surfactant Synthesis and Specialty Industrial Applications


Nonylbenzene (CAS 79554-39-5), also referred to as 1-phenylnonane or n-nonylbenzene, is an organic compound belonging to the class of linear alkylbenzenes (LABs). Its molecular formula is C₁₅H₂₄, with a molar mass of approximately 204.35 g/mol [1]. It is characterized by a benzene ring substituted with a linear nine-carbon (nonyl) chain. Key physicochemical properties include a density of 0.858 g/mL at 25 °C, a boiling point of 282 °C at atmospheric pressure, and a melting point of -24.15 °C [1]. It is a clear, colorless liquid that is insoluble in water but miscible with common organic solvents. Its primary industrial significance lies in its role as a key intermediate for the production of linear alkylbenzene sulfonates (LAS), which are high-volume anionic surfactants used globally in laundry detergents and industrial cleaners [2]. The compound's linear structure is critical for the ultimate biodegradability of the derived sulfonate surfactants, distinguishing it from branched-chain alternatives.

Procurement Risk: Why Nonylbenzene Cannot Be Interchanged with Dodecylbenzene or Branched Alkylates


While Nonylbenzene is a member of the broader linear alkylbenzene (LAB) family, its substitution with a different chain length, such as dodecylbenzene (C12), or a branched isomer, introduces significant performance deviations in the final surfactant product. The chain length directly dictates the hydrophilic-lipophilic balance (HLB) of the derived sulfonate, which in turn governs critical application parameters such as optimal salinity for microemulsion formation [1], micellar properties like critical micelle concentration (CMC) [2], and even the kinetics of environmental degradation [2]. Substituting Nonylbenzene with a C12 homolog will produce a more lipophilic surfactant with a lower CMC, which may be suboptimal for applications requiring high water solubility or rapid wetting. Furthermore, replacing linear nonylbenzene with a branched isomer would severely compromise the environmental profile of the resulting sulfonate, as linear chains are a prerequisite for rapid and complete biodegradation, a key regulatory requirement for modern detergent formulations. The following evidence quantifies these non-interchangeable characteristics.

Quantitative Differentiation of Nonylbenzene (C9-LAB) vs. C8 and C12 Homologs


Sonochemical Degradation Kinetics: Nonylbenzene Sulfonate (C9) vs. Octylbenzene (C8) and Dodecylbenzene (C12) Sulfonates

A head-to-head study on the sonochemical degradation of linear alkylbenzene sulfonates (LAS) demonstrates that the optimal concentration for maximum degradation rate is chain-length dependent. For the sulfonate derived from Nonylbenzene (p-nonylbenzene sulfonate, LAS C9), the maximum degradation rate occurs at an initial concentration of 1250 μM. This is directly intermediate between the values for the shorter chain homolog, p-octylbenzene sulfonate (LAS C8, optimum at 2500 μM), and the longer chain homolog, p-dodecylbenzene sulfonate (LAS C12, optimum at 250 μM) [1]. This quantifiable difference in behavior under identical experimental conditions confirms that the C9 chain of Nonylbenzene confers distinct physicochemical properties to its derivatives that are not shared by other LAB chain lengths.

Environmental Remediation Sonochemistry Surfactant Degradation

Surfactant Phase Behavior: Nonylbenzene vs. Dodecylbenzene Ethoxy Sulfonates in High-Salinity Brine

In a study evaluating surfactants for chemical enhanced oil recovery (EOR), the phase behavior of ethoxylated anionic surfactants derived from Nonylbenzene was compared directly to those derived from dodecylbenzene [1]. The research, which involved measuring optimal salinity and solubilization parameters at 90 °C in NaCl brine, concluded that chain length is a primary driver of performance. While the study tested 46 different surfactants, the inclusion of both Nonylbenzene and dodecylbenzene-based compounds provides a class-level inference: the Nonylbenzene (C9) derivative will exhibit a different optimal salinity window and microemulsion phase behavior compared to its C12 counterpart. This is a critical parameter for formulators designing surfactant packages for specific reservoir conditions where brine salinity and temperature are fixed variables.

Enhanced Oil Recovery (EOR) Surfactant Chemistry Phase Behavior

Environmental Degradation Pathway: Biotransformation of Nonylbenzene Yields Benzoic Acid

A comparative study on the biotransformation of alkylbenzenes by genetically engineered Yarrowia lipolytica strains reveals a chain-length-dependent metabolic pathway. The study found that while shorter chain alkylbenzenes (butylbenzene and hexylbenzene) were transformed to phenylacetic acid, longer chain analogs including pentylbenzene, heptylbenzene, and importantly, Nonylbenzene, yielded benzoic acid as the primary product [1]. This shift in metabolic pathway is a direct consequence of the nonyl chain length, as it alters the site of enzymatic attack and subsequent beta-oxidation. This provides quantitative, mechanistic evidence that Nonylbenzene behaves as a distinct chemical entity in biological systems compared to both shorter and branched-chain alkylbenzenes.

Bioremediation Microbial Metabolism Environmental Chemistry

Validated Industrial and Research Applications for Nonylbenzene (CAS 79554-39-5)


Synthesis of C9-Linear Alkylbenzene Sulfonate (C9-LAS) for Advanced Oxidation Process (AOP) Studies

The distinct optimal concentration for sonochemical degradation (1250 µM) makes Nonylbenzene-derived sulfonate a valuable model compound for studying the kinetics and mechanisms of surfactant breakdown in advanced oxidation processes (AOPs) [1]. Researchers investigating cavitation efficiency or designing ultrasonic treatment systems for surfactant-laden wastewater can use C9-LAS to benchmark performance, knowing its behavior is quantifiably different from the more common C12-LAS.

Calibration Standard for Environmental Fate Modeling of C9 Alkylbenzenes

The specific metabolic pathway leading to benzoic acid, as opposed to phenylacetic acid for shorter chains, positions Nonylbenzene as a critical reference standard for calibrating environmental fate and transport models [2]. For regulators and environmental chemists assessing the impact of complex hydrocarbon mixtures, the distinct biotransformation product of the C9 chain provides a unique biomarker to trace the origin and degradation state of nonylbenzene in environmental samples, such as seawater or contaminated soils.

Formulation of Tailored Surfactants for Enhanced Oil Recovery (EOR) in Moderate Salinity Reservoirs

Surfactant formulations based on Nonylbenzene ethoxy sulfonates offer a specific performance profile in terms of optimal salinity and temperature stability that is distinct from those based on dodecylbenzene [3]. For oilfield service companies and chemical EOR programs, selecting a Nonylbenzene-derived surfactant allows for precise tuning of the chemical slug to match reservoirs where a C12-based surfactant would be suboptimal due to its different phase behavior. This enables a more efficient and cost-effective oil recovery process by preventing premature phase separation and maximizing oil solubilization.

Precursor for Specialty Chelating Polymers in Heavy Metal Remediation

Derivatives of Nonylbenzene can be polymerized to form materials with specific metal-binding properties . The nonyl side chain influences the polymer's hydrophobicity and metal ion accessibility. These chelating polymers are useful in environmental remediation applications, such as the selective removal of heavy metals (e.g., Pb²⁺, Cd²⁺) from industrial wastewater streams, where the performance of the polymer is directly linked to the alkyl chain architecture of the starting monomer.

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